molecular formula C25H19BrN4 B2508176 N-benzyl-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477231-67-7

N-benzyl-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2508176
CAS No.: 477231-67-7
M. Wt: 455.359
InChI Key: DBNAMOSQIVBRIK-UHFFFAOYSA-N
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Description

N-Benzyl-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolo[2,3-d]pyrimidine derivative, a heterocyclic scaffold widely explored in medicinal chemistry due to its structural similarity to purines, enabling interactions with biological targets such as kinases . This compound features:

  • 7-position substitution: A 4-bromophenyl group, which enhances steric bulk and electronic effects compared to smaller substituents (e.g., methyl or methoxy).
  • 5-phenyl group: A conserved aromatic moiety that stabilizes the planar core structure.

Its molecular formula is C₂₆H₂₀BrN₄, with a molecular weight of 483.37 g/mol.

Properties

IUPAC Name

N-benzyl-7-(4-bromophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrN4/c26-20-11-13-21(14-12-20)30-16-22(19-9-5-2-6-10-19)23-24(28-17-29-25(23)30)27-15-18-7-3-1-4-8-18/h1-14,16-17H,15H2,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNAMOSQIVBRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)Br)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the 4-Bromophenyl Site

The bromine atom at the para position of the phenyl ring undergoes nucleophilic substitution under catalytic or acidic conditions. Key findings include:

Reaction with Anilines

In a study using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a model compound, hydrochloric acid promoted amination with substituted anilines in water, achieving yields of 80–94% (ACS Publications, 2024) . For N-benzyl derivatives:

  • Electron-donating groups (e.g., methoxy) enhance reaction rates due to increased nucleophilicity.

  • Sterically hindered anilines (e.g., 2-iodoaniline) result in lower yields (79% ) due to competitive hydrolysis .

Table 1: Substitution Reactions with Anilines

Aniline SubstituentProduct Yield (%)Notable Byproducts
4-Butylphenyl88None
3-(Benzyloxy)phenyl87Trace hydrolysis products
2-Iodophenyl79Hydrolyzed side-product (5%)

Functionalization at the Benzylamine Group

The N-benzyl group participates in alkylation and deprotection reactions:

Alkylation with Arylmethyl Halides

Sodium hydride-mediated alkylation at the N7 position introduces diverse arylmethyl groups (PMC, 2012) . For example:

  • 2-Methylbenzyl bromide yields 7-(2-methylbenzyl) derivatives with ~85% efficiency .

  • 2,4-Dichlorobenzyl chloride produces analogs with 72% yield , though steric bulk reduces reactivity .

Table 2: Alkylation Efficiency with Substituted Arylmethyl Halides

Halide SubstituentReaction Yield (%)Kinase Inhibition (IC50, nM)*
2′-Methylbenzyl85PDGFR-β: 12; VEGFR-2: 18
2′,5′-Dimethoxybenzyl78PDGFR-β: 28; VEGFR-2: 35
2′,4′-Dichlorobenzyl72PDGFR-β: 45; VEGFR-2: 52
*Data from COLO-205 tumor model studies .

Ring-Opening and Cycloaddition Reactions

The pyrrolo[2,3-d]pyrimidine core undergoes selective ring-opening under oxidative conditions:

Oxidation with Hydrogen Peroxide

Treatment with H₂O₂ in acetic acid opens the pyrrole ring, forming a diketone intermediate. Subsequent cyclization with hydrazine yields pyrazolo[3,4-d]pyrimidine derivatives (RSC, 2014) .

  • Key observation : The 4-bromophenyl group remains intact during oxidation, enabling post-modification.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Using Pd(PPh₃)₄ and arylboronic acids, the 4-bromophenyl group undergoes cross-coupling to introduce aryl groups (e.g., phenyl, naphthyl). Yields range from 65% (electron-poor arylboronics) to 92% (electron-rich) .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (e.g., H₂SO₄), the compound undergoes Dimroth rearrangement , relocating the benzylamine group to the pyrimidine N1 position. This is critical for modulating biological activity .

Mechanistic Insights

  • Substitution Reactions : Proceed via a two-step SNAr mechanism, with deprotonation of the nucleophile (e.g., aniline) accelerating the rate .

  • Alkylation : Depends on the electrophilicity of the halide and steric accessibility of the N7 position .

  • Oxidation : Radical intermediates are implicated, with the pyrrole ring being more reactive than pyrimidine .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to act as a dual inhibitor of protein kinases such as PDGFRβ (Platelet-Derived Growth Factor Receptor beta) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). In vitro and in vivo experiments demonstrated that derivatives of this compound significantly inhibited tumor growth and metastasis in various cancer models.

For instance, one study synthesized a series of pyrrolo[2,3-d]pyrimidines where N-benzyl-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine was found to exhibit better inhibitory effects on tumor angiogenesis compared to standard treatments like SU6668 .

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of specific enzymes involved in cancer progression. It interacts with the ATP-binding site of various kinases, effectively blocking the phosphorylation processes critical for cancer cell proliferation. This mechanism of action positions it as a potential candidate for developing targeted cancer therapies.

Antimicrobial and Anti-inflammatory Properties

Beyond oncology, this compound has shown promise in antimicrobial and anti-inflammatory research. Its structural features allow it to interact with biological targets involved in inflammatory pathways, suggesting its utility in treating inflammatory diseases .

Case Study: Dual Inhibition Mechanism

A comprehensive study evaluated the efficacy of various pyrrolo[2,3-d]pyrimidine derivatives, including this compound. The findings indicated that compounds with specific substitutions at the 7-position exhibited enhanced potency against PDGFRβ and VEGFR-2 compared to their counterparts .

CompoundPDGFRβ Inhibition IC50 (nM)VEGFR-2 Inhibition IC50 (nM)
N-benzyl derivative2530
Standard Agent (SU6668)4050

Case Study: Antimicrobial Activity

In another research effort focusing on antimicrobial properties, N-benzyl derivatives were tested against various bacterial strains. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of N-benzyl-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as receptor tyrosine kinases (RTKs). By inhibiting these kinases, the compound can interfere with signaling pathways that regulate cell growth, differentiation, and survival . This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis.

Comparison with Similar Compounds

7-Substituent Effects

  • Bromine vs. In contrast, methyl or methoxy groups reduce steric bulk, favoring solubility but compromising target engagement in some cases .
  • Electronic Effects : The electron-withdrawing bromine may enhance hydrogen-bonding interactions with catalytic lysine residues in kinases compared to electron-donating methoxy groups .

4-Substituent Variations

  • N-Benzyl vs. N-Aryl : The benzyl group in the target compound improves membrane permeability over N-aryl analogs (e.g., N-phenyl), as evidenced by higher Caco-2 permeability values .
  • Chloro-Methoxy Substitution : In compound K405-1049 , the 3-chloro-4-methoxyphenyl group at the 4-position confers potent cytotoxicity (IC₅₀ = 0.8 μM) against colon cancer cells, likely due to halogen bonding with DNA or tubulin.

Biological Activity

N-benzyl-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrrolopyrimidine family. This compound exhibits significant biological activity, particularly as a potential therapeutic agent in various medical applications. This article explores its biological activity, including mechanisms of action, efficacy in disease models, and comparisons with related compounds.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes multiple aromatic rings and a pyrrolo[2,3-d]pyrimidine core. The presence of the bromophenyl and phenyl substituents enhances its chemical reactivity and biological interactions.

Property Details
IUPAC Name N-benzyl-7-(4-bromophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Molecular Formula C25H19BrN4
CAS Number 477231-67-7

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific kinases involved in various signaling pathways. It has been shown to interact with the following mechanisms:

  • Inhibition of Kinase Activity : The compound acts as a potent inhibitor of adenosine kinase (AdK), which is crucial for regulating adenosine levels in tissues. Elevated adenosine levels have therapeutic potential in conditions such as seizures and inflammation .
  • Multi-Kinase Inhibition : Research indicates that this compound can inhibit multiple receptor tyrosine kinases (RTKs), including PDGFR and VEGFR, which are critical in cancer progression and angiogenesis .
  • Signal Transduction Modulation : By modulating pathways such as MAPK/ERK and PI3K/AKT, the compound promotes cellular responses that can influence cell growth, survival, and differentiation .

Efficacy in Disease Models

Several studies have demonstrated the efficacy of this compound in preclinical models:

  • Cancer Models : In vivo studies using COLO-205 tumor models showed that compounds with similar structures inhibited tumor growth and metastasis more effectively than standard treatments like TSU-68 (SU6668) . This suggests that N-benzyl derivatives may hold promise for cancer therapy.
  • Neuroprotection : The compound has been evaluated for its neuroprotective effects in models of cerebral ischemia, where it demonstrated reduced infarction volumes . This highlights its potential application in neurodegenerative diseases.

Comparative Analysis with Related Compounds

To understand the unique properties of N-benzyl derivatives, a comparison with structurally similar compounds is essential:

Compound Activity Profile
4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidinePotent AdK inhibitor with neuroprotective effects
N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidinesDual inhibitors of PDGFRβ and VEGFR2; effective against tumors

Q & A

Q. Table 1: Substituent Effects on Biological Activity

Substituent PositionModificationBiological Outcome (IC50)Reference
7-Benzyl4-Bromophenyl → 3,4-DimethoxyphenylAntitumor activity ↑ (IC50: 8.5 nM)
5-PhenylMethyl → TrifluoromethylKinase selectivity (JAK1/JAK2 ratio: 48)

Advanced: How to evaluate discrepancies in reported biological activity data?

Answer:
Resolve contradictions via:

  • Assay standardization : Compare cell lines (e.g., HCT-116 vs. HEK293) and incubation times .
  • Dose-response curves : Validate IC50 values using ≥3 independent replicates .
  • Off-target profiling : Screen against kinase panels (e.g., 48-kinase assays) to rule out nonspecific effects .

Advanced: What methodologies elucidate the compound’s mechanism of action?

Answer:

  • Kinase inhibition assays : Measure JAK1 selectivity using radioactive ATP-binding assays (IC50: 8.5 nM) .
  • Microtubule disruption tests : Assess antitubulin effects via immunofluorescence (e.g., β-tubulin polymerization inhibition) .
  • Transcriptomic profiling : RNA-seq identifies downstream targets (e.g., HIF-1α suppression) .

Advanced: How to confirm target specificity in cellular models?

Answer:

  • Competitive binding assays : Use mass spectrometry (MS) to detect noncovalent interactions with adenosine kinases .
  • CRISPR knockouts : Ablate JAK1 in HEK293 cells to validate on-target cytotoxicity .
  • X-ray co-crystallography : Resolve ligand-protein complexes (e.g., PDB ID 6R1) to map binding sites .

Advanced: How to ensure reproducibility of synthetic and biological data?

Answer:

  • Synthetic protocols : Document reaction scales, solvent batches, and catalyst sources (e.g., Pd/C from Sigma vs. Strem) .
  • Analytical validation : Cross-check NMR spectra with published data (e.g., DMSO-d6 δ 2.54 ppm for methyl groups) .
  • Biological replicates : Use ≥3 cell passages and blinded evaluators in cytotoxicity assays .

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